molecular formula C8H12N2O2 B13791902 sec-Butyl 1H-imidazole-4-carboxylate

sec-Butyl 1H-imidazole-4-carboxylate

Cat. No.: B13791902
M. Wt: 168.19 g/mol
InChI Key: MJUCGFJGBBHBFY-UHFFFAOYSA-N
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Description

sec-Butyl 1H-imidazole-4-carboxylate is a heterocyclic organic compound belonging to the imidazole carboxylate ester family, which serves as a versatile and valuable synthetic intermediate in medicinal chemistry research . The core imidazole scaffold is an electron-rich aromatic system known for its ability to form various noncovalent interactions, making it a privileged structure in the design of biologically active molecules . While the specific mechanism of action for this compound is dependent on its ultimate synthetic application, its primary research value lies in its role as a chemical building block. The sec-butyl ester group and the reactive imidazole ring provide handles for further chemical modification, allowing researchers to synthesize a diverse array of more complex targets . This makes it particularly useful for constructing potential pharmacologically active compounds. Imidazole-4-carboxylate derivatives are frequently explored in drug discovery for their wide range of potential therapeutic applications, which can include areas such as anticancer, antibacterial, and antihypertensive research . The synthesis of related imidazole-4-carboxylates has been achieved through efficient one-pot multicomponent procedures, highlighting the accessibility of this chemical class for library generation . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with standard laboratory precautions, using appropriate personal protective equipment.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

butan-2-yl 1H-imidazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-3-6(2)12-8(11)7-4-9-5-10-7/h4-6H,3H2,1-2H3,(H,9,10)

InChI Key

MJUCGFJGBBHBFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=CN=CN1

Origin of Product

United States

Preparation Methods

Direct Esterification Method

  • Starting Materials: 1H-imidazole-4-carboxylic acid and sec-butanol
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
  • Procedure: The acid and sec-butanol are refluxed together, often with removal of water to drive the equilibrium toward ester formation.
  • Reaction Conditions: Typically performed under reflux in an inert solvent like toluene with azeotropic removal of water.
  • Purification: The crude ester is purified by extraction and recrystallization.

Esterification via Acid Chloride Intermediate

  • Step 1: Conversion of 1H-imidazole-4-carboxylic acid to 1H-imidazole-4-carbonyl chloride using reagents like thionyl chloride or oxalyl chloride.
  • Step 2: Reaction of the acid chloride with sec-butanol in the presence of a base (e.g., pyridine or triethylamine) to form this compound.
  • Advantages: This method often provides higher yields and cleaner products due to the reactive intermediate.
  • Reaction Conditions: Typically performed at low temperatures (0–5 °C) for the acyl chloride formation and then room temperature for esterification.
  • Purification: Workup involves aqueous extraction and recrystallization.

Transesterification Method

  • Starting Materials: 1H-imidazole-4-carboxylic acid methyl or ethyl ester and sec-butanol
  • Catalysts: Acidic or basic catalysts such as sodium methoxide or sulfuric acid
  • Procedure: The ester is reacted with sec-butanol under reflux, exchanging the alkoxy group to form sec-butyl ester.
  • Reaction Conditions: Elevated temperatures (80–120 °C) under reflux.
  • Purification: Removal of the lower alcohol by distillation and purification of the ester by recrystallization.

Catalytic Systems and Optimization

Inorganic Salt Composite Catalyst

A novel catalytic system for the preparation of imidazole carboxylates involves an inorganic salt composite catalyst made from barium sulfate, ferric nitrate, and iron sulfate. This catalyst:

  • Facilitates oxidation desulfurization steps in the synthesis of imidazole derivatives.
  • Is environmentally friendly, cost-effective, and recyclable.
  • Provides high selectivity and yield, minimizing by-products.

Though primarily used in the oxidation step for 1H-imidazole-4-carboxylic acid synthesis, this catalyst system can be integrated into esterification processes for improved efficiency.

Tungstate-Based Catalysts

Sodium tungstate combined with hydrogen peroxide has been reported to catalyze the oxidation step efficiently, reducing reaction time and improving yield. However, recovery and reuse issues limit its industrial application.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Catalyst/Conditions Advantages Disadvantages Typical Yield (%)
Direct Esterification 1H-imidazole-4-carboxylic acid + sec-butanol Acid catalyst, reflux, azeotropic water removal Simple, direct Equilibrium limited, longer time 60–75
Acid Chloride Intermediate 1H-imidazole-4-carboxylic acid Thionyl chloride, base, low temp High yield, cleaner product Requires hazardous reagents 80–90
Transesterification 1H-imidazole-4-carboxylic acid methyl/ethyl ester + sec-butanol Acid/base catalyst, reflux Uses available esters Requires excess alcohol, longer time 65–80
Inorganic Salt Composite Catalyst (oxidation step) Acetyl glycine ethyl ester (precursor) Barium sulfate-ferric nitrate-iron sulfate composite catalyst Environmentally friendly, high selectivity Catalyst preparation complexity >85 (for acid intermediate)

Full Research Findings and Notes

  • The preparation of this compound is closely linked to the availability and purity of 1H-imidazole-4-carboxylic acid.
  • The acid chloride intermediate method is preferred for industrial synthesis due to higher yields and purity.
  • The inorganic salt composite catalyst system represents a significant advancement in the oxidation and desulfurization steps of the imidazole ring formation, indirectly impacting the efficiency of subsequent esterification.
  • Environmental and safety considerations favor the use of catalysts like the inorganic salt composite and hydrogen peroxide-based systems over traditional heavy metal or Raney nickel catalysts.
  • Recovery and reuse of catalysts remain important for cost-effectiveness and environmental impact reduction.

Chemical Reactions Analysis

Scientific Research Applications

sec-Butyl 1H-imidazole-4-carboxylate has a wide range of scientific research applications due to its versatile chemical and biological properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antimicrobial, anti-inflammatory, and antitumor activities . Additionally, imidazole derivatives are used in the development of new drugs to overcome antimicrobial resistance .

Mechanism of Action

The mechanism of action of sec-Butyl 1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways. The specific mechanism depends on the structure of the imidazole derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares sec-Butyl 1H-imidazole-4-carboxylate with analogous imidazole derivatives, focusing on substituent effects, synthetic pathways, and functional properties.

Substituent Variations and Structural Impact
Compound Name Substituent at 4-Position Key Structural Features References
This compound sec-Butyl ester Moderate steric bulk, chiral center at sec-butyl
tert-Butyl 1H-imidazole-4-carboxylate tert-Butyl ester High steric hindrance, no chiral center
Benzyl 1H-imidazole-4-carboxylate Benzyl ester Aromatic group enhances π-π interactions
Propargyl 1H-imidazole-1-carboxylate Propargyl ester (1-position) Terminal alkyne for click chemistry applications
1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate Isoxazole heterocycle Heteroaryl group alters electronic properties

Key Observations :

  • Benzyl and propargyl derivatives exhibit distinct reactivity profiles: benzyl groups favor aromatic stacking in crystal structures , while propargyl esters enable modular functionalization via alkyne-azide cycloaddition .
  • Heteroaryl substituents (e.g., isoxazole) introduce additional hydrogen-bonding or coordination sites, which may enhance biological activity or catalytic utility .

Key Findings :

  • The low yield (20%) for the isoxazole derivative highlights the challenge of introducing bulky heteroaryl groups .
Physicochemical and Functional Properties
Property sec-Butyl Derivative tert-Butyl Derivative Benzyl Derivative
Solubility Moderate in organic solvents Low (due to high hydrophobicity) High in polar aprotic solvents
Stability Stable under neutral conditions Extremely stable (Boc protection) Sensitive to acidic conditions
Crystallinity Likely amorphous (no data) Well-defined crystal structures Forms π-stacked crystals
Biological Relevance Not reported Used in peptide synthesis Explored in drug delivery

Notes:

  • The tert-butyl analog’s stability makes it a preferred choice for protecting-group strategies in organic synthesis .
  • Benzyl derivatives are often employed in medicinal chemistry due to their compatibility with biological systems .

Q & A

Q. What are the recommended synthetic routes for sec-butyl 1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves:

Condensation : React 1H-imidazole-4-carboxylic acid with sec-butanol under acidic catalysis (e.g., sulfuric acid) to form the ester.

Cyclization/Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Characterization : Validate purity via HPLC and structural confirmation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. Key Considerations :

  • Optimize reaction time and temperature to avoid side products (e.g., transesterification).
  • Use anhydrous conditions to prevent hydrolysis of the ester group.

Reference : Similar protocols for ethyl 1H-imidazole-4-carboxylate derivatives are described in imidazole synthesis literature .

Q. How should this compound be stored to ensure stability and safety?

Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation or moisture absorption.
  • Safety : Avoid ignition sources (sparks, open flames) due to potential flammability of ester groups. Use grounded equipment during transfers .
  • Ventilation : Work in fume hoods to minimize inhalation exposure, as structural analogs (e.g., chloroformates) show respiratory toxicity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR to confirm the sec-butyl group (multiplet at δ 1.0–1.5 ppm for methyl protons) and imidazole protons (δ 7.0–8.5 ppm).
  • IR Spectroscopy : Detect ester C=O stretching (~1700 cm1^{-1}) and imidazole N-H bending (~3100 cm1^{-1}).
  • X-Ray Crystallography : Use SHELX software for crystal structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How can researchers assess the mutagenic potential of this compound?

Methodological Answer :

  • In Vitro Assays :
    • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction).
    • Micronucleus Assay : Evaluate chromosomal damage in human lymphocytes or reconstructed skin models (e.g., EpiDerm™) .
  • In Vivo Assays :
    • Mouse Micronucleus Test : Administer the compound intraperitoneally; analyze peripheral blood erythrocytes via flow cytometry.

Data Interpretation : Compare results to structurally similar esters (e.g., ethyl imidazole derivatives) to infer risk .

Q. What computational strategies predict the bioactivity and binding affinity of this compound?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes).
  • QSAR Modeling : Train models on imidazole-carboxylate datasets to predict ADMET properties.
  • DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to assess reactivity and stability .

Case Study : Analogous studies on ethyl 1H-imidazole-4-carboxylate derivatives revealed strong correlations between lipophilicity (logP) and membrane permeability .

Q. How can contradictions in toxicity data among structural analogs be resolved?

Methodological Answer :

  • Comparative Analysis : Cross-reference toxicity data from n-butyl chloroformate (AEGL-1: 0.3 ppm; AEGL-3: 28 ppm) as a surrogate for sec-butyl derivatives .
  • In Silico Toxicology : Apply tools like ProTox-II to predict LD50_{50} and hepatotoxicity based on structural fragments.
  • Cross-Species Studies : Compare rodent and human cell-line responses to identify species-specific sensitivities .

Example : Mouse RD50_{50} values for sec-butyl chloroformate (117 ppm) suggest lower acute toxicity than iso-butyl analogs (97 ppm) .

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